![molecular formula C18H13ClN4O B14666017 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine CAS No. 38711-04-5](/img/structure/B14666017.png)
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is a chemical compound with the molecular formula C18H13ClN4O. It is known for its unique structure, which includes a quinazoline core substituted with a 4-chloronaphthalen-1-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine typically involves the reaction of 4-chloronaphthalen-1-ol with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(4-Chloronaphthalen-1-yl)oxy]-2,2-dimethylhexanenitrile
- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Uniqueness
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
38711-04-5 |
|---|---|
Fórmula molecular |
C18H13ClN4O |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
6-(4-chloronaphthalen-1-yl)oxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H13ClN4O/c19-14-6-8-16(12-4-2-1-3-11(12)14)24-10-5-7-15-13(9-10)17(20)23-18(21)22-15/h1-9H,(H4,20,21,22,23) |
Clave InChI |
SCCKHLXYCSPFBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC4=C(C=C3)N=C(N=C4N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



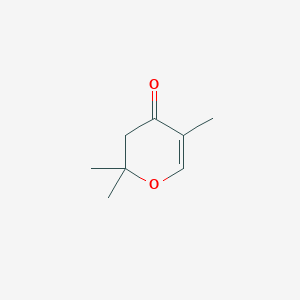
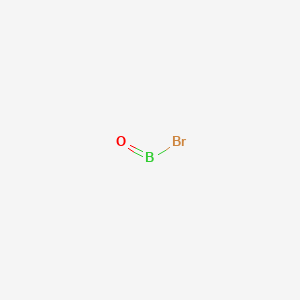
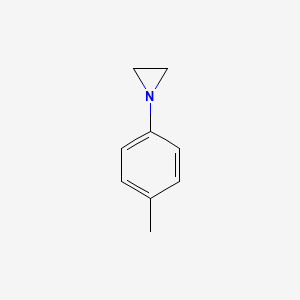

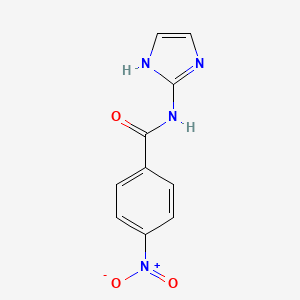
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

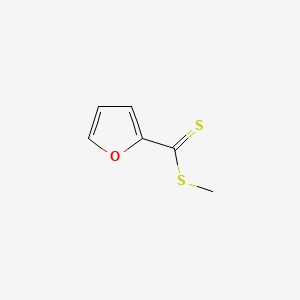
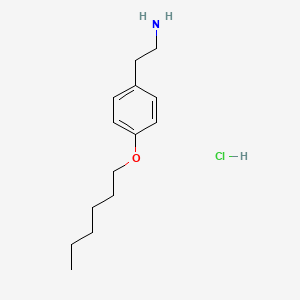
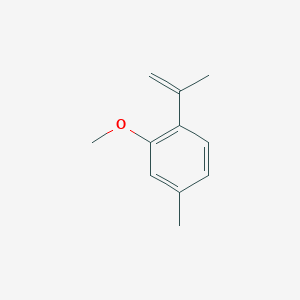


![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
